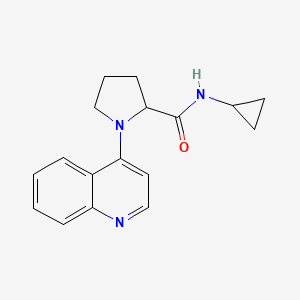![molecular formula C13H16BrNO2 B7633678 (2-Bromo-3-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633678.png)
(2-Bromo-3-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-3-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone, also known as JWH-018, is a synthetic cannabinoid that has been widely studied for its potential use in scientific research. This compound is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body and play a crucial role in various physiological processes.
科学研究应用
(2-Bromo-3-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone has been widely studied for its potential use in scientific research, particularly in the field of cannabinoid pharmacology. This compound has been used to investigate the role of the endocannabinoid system in various physiological processes, including pain perception, appetite regulation, and immune function. (2-Bromo-3-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone has also been used to study the effects of cannabinoids on the brain, including their potential therapeutic uses in the treatment of neurological disorders such as epilepsy and multiple sclerosis.
作用机制
(2-Bromo-3-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone exerts its effects by binding to and activating the cannabinoid receptors CB1 and CB2, which are found throughout the body. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes. When (2-Bromo-3-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone binds to these receptors, it activates a cascade of signaling pathways that ultimately lead to the effects observed in scientific research studies.
Biochemical and Physiological Effects:
(2-Bromo-3-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone has been shown to have a wide range of biochemical and physiological effects in scientific research studies. These effects include pain relief, appetite stimulation, and anti-inflammatory properties. (2-Bromo-3-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone has also been shown to have psychoactive effects, including euphoria, relaxation, and altered perception of time and space. These effects are thought to be mediated through the activation of the CB1 receptors in the brain.
实验室实验的优点和局限性
(2-Bromo-3-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone has several advantages for use in scientific research studies. It is a potent and selective agonist of the CB1 and CB2 receptors, which makes it a useful tool for investigating the role of the endocannabinoid system in various physiological processes. (2-Bromo-3-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone is also relatively easy to synthesize in large quantities, which makes it readily available for use in scientific research. However, there are also several limitations to the use of (2-Bromo-3-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone in scientific research. One of the main limitations is its psychoactive effects, which can make it difficult to study the specific effects of the compound on various physiological processes. Additionally, the long-term effects of (2-Bromo-3-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone on the body are not well understood, which makes it challenging to use this compound in studies that require long-term follow-up.
未来方向
There are several future directions for research on (2-Bromo-3-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone and other synthetic cannabinoids. One area of research is the development of more selective agonists of the CB1 and CB2 receptors, which could help to minimize the psychoactive effects of these compounds. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the body, particularly with regards to their potential therapeutic uses in the treatment of neurological disorders. Finally, there is a need for further research on the mechanisms of action of synthetic cannabinoids, including their interactions with other neurotransmitter systems in the brain.
合成方法
(2-Bromo-3-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone is synthesized through a multi-step process that involves the reaction of 1-pentyl-3-(1-naphthoyl)indole with 2-bromo-3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-(hydroxymethyl)pyrrolidine in the presence of a catalyst such as trifluoroacetic acid to yield the final product. This synthesis method has been well-established and has been used to produce (2-Bromo-3-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone in large quantities for scientific research purposes.
属性
IUPAC Name |
(2-bromo-3-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-9-4-2-6-11(12(9)14)13(17)15-7-3-5-10(15)8-16/h2,4,6,10,16H,3,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAJZZJPWXIVSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCCC2CO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-3-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-phenyl-1,3-oxazol-4-yl)methanone](/img/structure/B7633615.png)
![3-(4-Methoxyphenyl)-5-[1-(oxan-4-yl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B7633627.png)

![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7633635.png)
![N-(3-chlorophenyl)-2-(3-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoacetamide](/img/structure/B7633647.png)
![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-naphthalen-2-ylpropan-1-one](/img/structure/B7633654.png)
![(4-Hydroxy-2-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633662.png)
![[1-(2,6-Difluorophenyl)pyrazol-3-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633672.png)
![1-[2-(hydroxymethyl)pyrrolidin-1-yl]-3-(5-methyl-1H-indol-3-yl)propan-1-one](/img/structure/B7633684.png)
![5-[2-(2-Methylpropyl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B7633686.png)
![2-ethyl-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7633689.png)
![2-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]cyclohexane-1-carboxamide](/img/structure/B7633694.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone](/img/structure/B7633695.png)